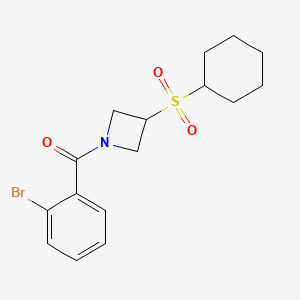

(2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

Description

(2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is a synthetic small molecule characterized by a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a cyclohexylsulfonyl group. The azetidine nitrogen is linked to a 2-bromophenyl methanone moiety.

Crystallographic studies using programs like SHELXL (part of the SHELX system) may have been employed to resolve its three-dimensional conformation, a critical step in structure-activity relationship (SAR) analyses .

Properties

IUPAC Name |

(2-bromophenyl)-(3-cyclohexylsulfonylazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO3S/c17-15-9-5-4-8-14(15)16(19)18-10-13(11-18)22(20,21)12-6-2-1-3-7-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIUINVLCKFLMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidinone Ring: This step involves the cyclization of suitable precursors to form the azetidinone ring.

Introduction of the Bromophenyl Group: This can be achieved through a halogenation reaction, where a phenyl group is brominated.

Attachment of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidinone ring with a cyclohexylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of (2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl moiety.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a bromophenyl group attached to a sulfonyl-substituted azetidine. The molecular formula is with a molecular weight of 414.4 g/mol. The synthesis typically involves several key steps:

- Formation of the Azetidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Sulfonyl Group : Sulfonylation reactions with sulfonyl chlorides.

- Formation of the Carbonyl Group : Carbonylation processes to introduce the methanone functionality.

These steps require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and selectivity.

Research indicates that compounds similar to (2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone exhibit significant biological activities, particularly in the following areas:

- Antitumor Activity : Compounds containing azetidine rings have been reported to inhibit enzymes involved in cancer progression, making them potential candidates for cancer therapeutics.

- Antimicrobial Properties : Similar derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess antimicrobial activity .

- Enzyme Inhibition : The sulfonyl group can interact with specific proteins, potentially inhibiting their function, which is valuable in drug design targeting enzyme pathways .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Antimitotic Agents : A study on 2-aroyl-5-amino benzo[b]thiophene derivatives demonstrated that structural modifications could lead to increased potency against cancer cell lines. This highlights the importance of structural diversity in developing effective antitumor agents .

- Synthesis and Evaluation : Research on similar sulfonamide compounds has shown that modifications can enhance their biological activity, indicating that (2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone may be optimized for better efficacy through structural alterations.

Summary of Applications

| Application Area | Description |

|---|---|

| Antitumor Activity | Potential inhibitors of cancer-related enzymes; structural analogs show promise in preclinical studies. |

| Antimicrobial Properties | Exhibits activity against gram-positive and gram-negative bacteria; further investigation needed for clinical relevance. |

| Enzyme Inhibition | Interaction with specific proteins may lead to inhibition; important for drug design targeting metabolic pathways. |

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexylsulfonyl group can form hydrogen bonds or electrostatic interactions. The azetidinone ring may act as a reactive site for covalent modification of target molecules.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The cyclohexylsulfonyl group in the target compound may enhance metabolic stability compared to smaller sulfonyl groups (e.g., phenylsulfonyl) due to increased steric bulk and lipophilicity. This is critical for oral bioavailability in drug candidates. In contrast, the quinoline-carbonitrile group in the patent compound likely enhances π-π stacking with protein targets like TLRs .

Scaffold Rigidity :

- Azetidine’s compact four-membered ring restricts conformational flexibility, favoring selective target engagement. The patent compound further rigidifies the structure with a fused pyrazolo-pyridine system, which may improve binding affinity but reduce synthetic accessibility .

However, this remains speculative without direct experimental validation.

Research Findings and Data Gaps

- Such data would clarify bond angles and sulfonyl group orientation, critical for SAR studies .

- Biological Activity: No direct pharmacological data are available for the target compound. Comparisons rely on structural analogs, such as the patent compound’s TLR antagonism, which correlates with azetidine sulfonamide motifs .

- Synthetic Challenges : The cyclohexylsulfonyl group may complicate synthesis due to steric hindrance during sulfonation, whereas the patent compound’s morpholinyl-methyl substituent offers easier functionalization.

Biological Activity

The compound (2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a bromophenyl group and a cyclohexylsulfonyl azetidine moiety, which are significant for its biological properties.

Research indicates that compounds with similar structures often exhibit activity against various biological targets. The azetidine ring is known for its ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease processes.

-

Anticancer Activity :

- Several studies have demonstrated that sulfonamide derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, compounds similar to (2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone have shown efficacy in inhibiting the growth of breast and prostate cancer cell lines through modulation of the estrogen receptor pathway .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Synthesis

The synthesis of (2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

-

Formation of the Azetidine Ring :

- Utilizing cyclization reactions involving suitable amines and carbonyl compounds.

-

Sulfonation :

- Introducing the cyclohexylsulfonyl group via electrophilic aromatic substitution or direct sulfonation techniques.

-

Bromination :

- The final step involves bromination of the phenolic component to yield the desired compound.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various sulfonamide derivatives, including (2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone. Results indicated a significant reduction in cell viability in MCF-7 breast cancer cells when treated with this compound, highlighting its potential as a chemotherapeutic agent .

Study 2: Inflammatory Response Modulation

Research conducted on the anti-inflammatory effects of sulfonamides revealed that (2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone effectively reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its utility in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves coupling a 2-bromobenzoyl chloride derivative with a 3-(cyclohexylsulfonyl)azetidine intermediate under basic conditions. Optimization can be achieved by varying solvents (e.g., dichloromethane or THF), adjusting stoichiometric ratios (1:1.2 for nucleophile:electrophile), and controlling temperature (0–25°C). Catalytic agents like DMAP may enhance acylation efficiency. Reaction progress should be monitored via TLC or HPLC .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use / NMR to confirm proton environments and carbon frameworks. The bromophenyl moiety typically shows aromatic signals at δ 7.2–7.8 ppm, while the azetidine ring protons resonate at δ 3.5–4.5 ppm. IR spectroscopy can validate sulfonyl (S=O, ~1350 cm) and ketone (C=O, ~1680 cm) groups.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between aromatic and azetidine rings. Hydrogen-bonding networks (e.g., O–H⋯O) should be analyzed to confirm packing stability .

Q. What solvents are suitable for this compound given its solubility profile?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the sulfonyl group’s polarity. For crystallization, mixed solvents like ethyl acetate/hexane (1:3 v/v) are effective. Solubility can be quantified via UV-Vis spectroscopy at λ_max ≈ 260 nm, using serial dilutions .

Advanced Research Questions

Q. What mechanistic insights exist for the sulfonylation step in the synthesis, and how can computational modeling aid in pathway optimization?

- Methodological Answer : The sulfonylation of azetidine likely proceeds via nucleophilic attack of the azetidine nitrogen on the sulfonyl chloride, followed by deprotonation. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to identify energy barriers. Solvent effects can be simulated using the SMD continuum model to optimize reaction coordinates .

Q. How can crystallographic data resolve discrepancies in spectroscopic analyses (e.g., unexpected coupling constants in NMR)?

- Methodological Answer : SC-XRD provides definitive bond geometries. For example, if NMR suggests rotational restrictions in the azetidine ring, crystallography can confirm torsional angles (e.g., C–S–C–C dihedral angles ≈ 75°). Discrepancies between experimental and predicted NMR shifts may arise from crystal packing effects, which can be validated via Hirshfeld surface analysis .

Q. What strategies address low bioactivity in preliminary assays, considering structural modifications?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the cyclohexylsulfonyl group with a smaller substituent (e.g., methylsulfonyl) to improve membrane permeability.

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to assess interactions with target proteins (e.g., kinases). MD simulations (GROMACS) can evaluate binding stability over 100 ns trajectories .

Q. How do researchers validate computational models (e.g., DFT, MD) against experimental data for this compound?

- Methodological Answer : Compare computed vibrational frequencies (IR) and chemical shifts (NMR) with experimental data. For example, DFT-calculated shifts should correlate with experimental values (R > 0.95). RMSD values from MD simulations (< 2 Å) ensure conformational reliability .

Q. What methods analyze batch-to-batch variability in synthesis, particularly for scale-up processes?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.